molecular formula C24H27ClFN3O2 B165730 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride CAS No. 135721-98-1

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride

Cat. No.: B165730
CAS No.: 135721-98-1
M. Wt: 443.9 g/mol
InChI Key: HWLZKPKZVOLFGK-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride: is a highly potent and selective full agonist of the 5-hydroxytryptamine 1A receptor. It is known for its unique binding mechanism and high efficacy in activating the 5-hydroxytryptamine 1A receptor. This compound has been extensively studied for its potential anxiolytic properties and its ability to modulate neurotransmitter systems .

Mechanism of Action

Target of Action

S 14506 hydrochloride is a highly potent selective full agonist for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and mediates inhibitory neurotransmission .

Mode of Action

S 14506 hydrochloride interacts with its target, the 5-HT1A receptor, by binding between the agonist binding site and the G protein interaction switch site . This unique binding mechanism affects the activation mechanism of the receptor . It may display positive cooperativity, which means the binding of S 14506 hydrochloride to one 5-HT1A receptor can increase the probability of binding to other 5-HT1A receptors .

Biochemical Pathways

The 5-HT1A receptor is involved in several different biochemical pathways. When S 14506 hydrochloride binds to the 5-HT1A receptor, it can inhibit adenylate cyclase activity, decrease the production of cyclic adenosine monophosphate (cAMP), and reduce protein kinase A (PKA) activity. This leads to a decrease in the phosphorylation of various downstream targets, ultimately affecting neuronal excitability and neurotransmitter release .

Pharmacokinetics

It is soluble to 10 mm in ethanol and to 100 mm in dmso , which suggests it may have good bioavailability.

Result of Action

The activation of the 5-HT1A receptor by S 14506 hydrochloride can lead to various molecular and cellular effects. For example, it can inhibit the release of certain neurotransmitters, modulate the activity of certain ion channels, and alter the excitability of neurons . These effects can lead to changes in mood, anxiety, sleep, and other neurological functions .

Biochemical Analysis

Biochemical Properties

S 14506 hydrochloride plays a significant role in biochemical reactions. It interacts with 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors . The nature of these interactions involves the compound acting as an agonist for the 5-HT1A receptor and an antagonist for the 5-HT2A/2C and dopamine D2 receptors .

Cellular Effects

S 14506 hydrochloride influences cell function by interacting with various receptors. It impacts cell signaling pathways, gene expression, and cellular metabolism through its agonistic and antagonistic properties .

Molecular Mechanism

The molecular mechanism of S 14506 hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors .

Metabolic Pathways

S 14506 hydrochloride is involved in metabolic pathways that interact with 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride involves multiple steps, starting from the appropriate benzamide derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
  • Buspirone
  • Tandospirone

Uniqueness: 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride is unique due to its high selectivity and potency for the 5-hydroxytryptamine 1A receptor. Unlike other similar compounds, it displays a unique binding mechanism that may involve positive cooperativity between the agonist binding site and the G protein interaction switch site .

Properties

IUPAC Name

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLZKPKZVOLFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042628
Record name S 14506 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135721-98-1
Record name Benzamide, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135721-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((4-Fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135721981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 14506 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-14506 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098102RI3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
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4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
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4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
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4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
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4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Reactant of Route 6
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride

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